molecular formula C14H18N2O3 B12337103 4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile

4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B12337103
M. Wt: 262.30 g/mol
InChI Key: MLQAQWXKPZOYND-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile is a complex organic compound with a unique structure that includes a morpholine ring, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile typically involves multiple steps, including the formation of the cyclohexa-1,3-diene ring, the introduction of the morpholine group, and the addition of the nitrile group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The morpholine group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-4-hydroxy-3(2H)-furanone
  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
  • 2,5-Dimethyl-4-hydroxy-2,3-dihydrofuran-3-one

Uniqueness

4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile is unique due to its combination of functional groups and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile

InChI

InChI=1S/C14H18N2O3/c1-9-11(7-15)13(17)10(2)14(18)12(9)8-16-3-5-19-6-4-16/h10,18H,3-6,8H2,1-2H3

InChI Key

MLQAQWXKPZOYND-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=C(C1=O)C#N)C)CN2CCOCC2)O

Origin of Product

United States

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